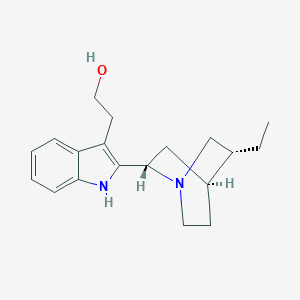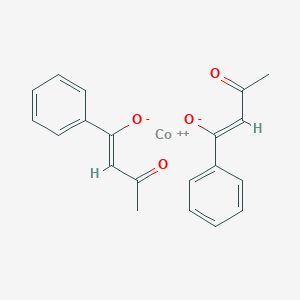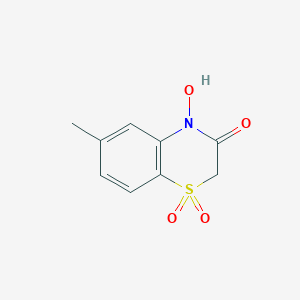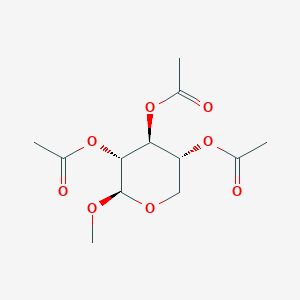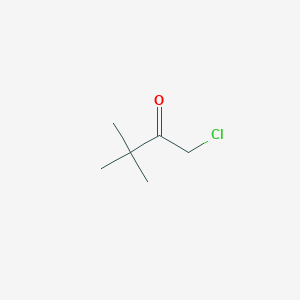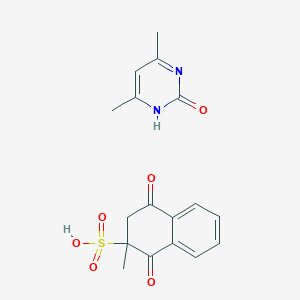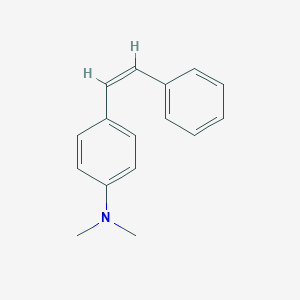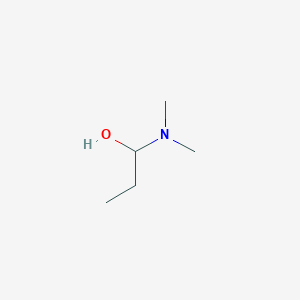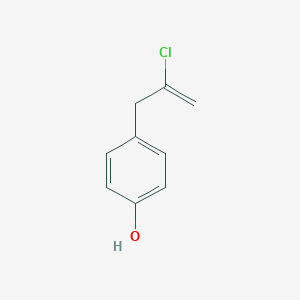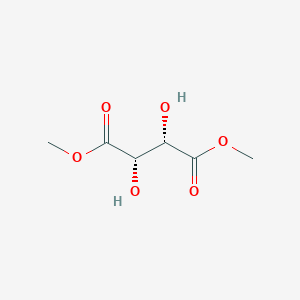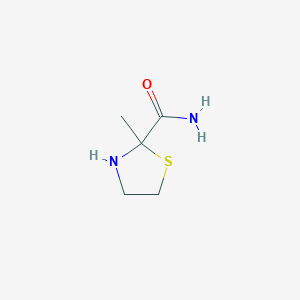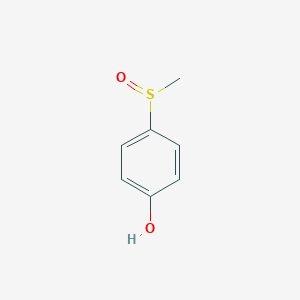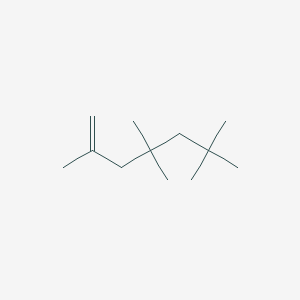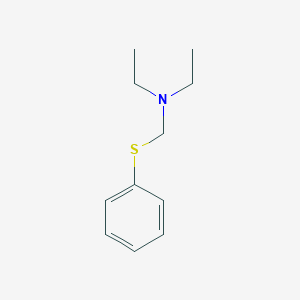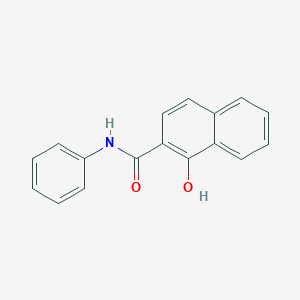
1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as HNCA, is a synthetic compound that has been widely used in scientific research. HNCA belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Aplicaciones Científicas De Investigación
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is in the study of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. 1-hydroxy-N-phenylnaphthalene-2-carboxamide has been shown to inhibit the activity of HDAC enzymes, leading to increased acetylation of histone proteins and altered gene expression patterns.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of HDAC enzymes through the formation of a complex with the zinc ion at the active site of the enzyme. This leads to a reduction in the deacetylation of histone proteins, resulting in altered gene expression patterns.
Efectos Bioquímicos Y Fisiológicos
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. In vitro studies have demonstrated that 1-hydroxy-N-phenylnaphthalene-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-hydroxy-N-phenylnaphthalene-2-carboxamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-hydroxy-N-phenylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, 1-hydroxy-N-phenylnaphthalene-2-carboxamide can also exhibit off-target effects, leading to potential complications in experimental design. Additionally, the synthesis of 1-hydroxy-N-phenylnaphthalene-2-carboxamide can be challenging and time-consuming, making it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
Future research on 1-hydroxy-N-phenylnaphthalene-2-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. One potential area of research is the development of 1-hydroxy-N-phenylnaphthalene-2-carboxamide-based therapies for the treatment of cancer and other diseases characterized by altered gene expression patterns. Additionally, further studies are needed to determine the safety and efficacy of 1-hydroxy-N-phenylnaphthalene-2-carboxamide in vivo and its potential for clinical use.
Conclusion
In conclusion, 1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic compound that has been widely used in scientific research to study various biological processes. Its specificity for HDAC enzymes makes it a valuable tool for studying the role of these enzymes in gene expression and other biological processes. While 1-hydroxy-N-phenylnaphthalene-2-carboxamide has shown promise as a potential therapeutic agent, further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
1-hydroxy-N-phenylnaphthalene-2-carboxamide can be synthesized through a series of chemical reactions involving the condensation of 1-naphthylamine and 2-naphthoic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product can be purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Número CAS |
13545-65-8 |
|---|---|
Nombre del producto |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
Clave InChI |
MRBHUTYSDDTIIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Sinónimos |
1-Hydroxy-N-phenyl-2-naphthalenecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



